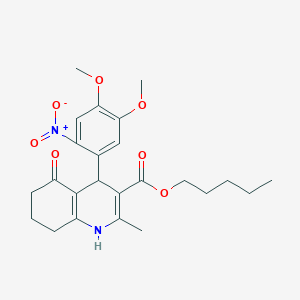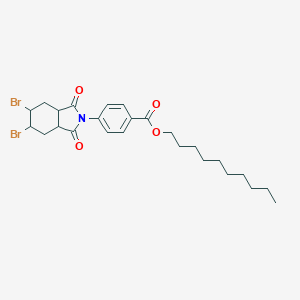![molecular formula C29H26N2O9S B405428 ETHYL (2E)-5-[4-(ACETYLOXY)PHENYL]-2-[2,4-BIS(ACETYLOXY)BENZYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B405428.png)
ETHYL (2E)-5-[4-(ACETYLOXY)PHENYL]-2-[2,4-BIS(ACETYLOXY)BENZYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-[4-(acetyloxy)phenyl]-2-[2,4-bis(acetyloxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes multiple acetyloxy groups, a thiazolopyrimidine core, and a carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2E)-5-[4-(ACETYLOXY)PHENYL]-2-[2,4-BIS(ACETYLOXY)BENZYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The starting materials may include substituted benzaldehydes, thiazole derivatives, and ethyl acetoacetate. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors, continuous flow systems, and rigorous quality control measures. The process would be optimized to minimize waste and maximize efficiency, often incorporating green chemistry principles to reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-[4-(acetyloxy)phenyl]-2-[2,4-bis(acetyloxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as amines or halides.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may find applications in the development of new materials, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of ETHYL (2E)-5-[4-(ACETYLOXY)PHENYL]-2-[2,4-BIS(ACETYLOXY)BENZYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s effects are likely mediated through pathways involving these targets, leading to changes in cellular processes or signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to ETHYL (2E)-5-[4-(ACETYLOXY)PHENYL]-2-[2,4-BIS(ACETYLOXY)BENZYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE include other thiazolopyrimidines and benzylidene derivatives. These compounds share structural features and may exhibit similar chemical and biological properties.
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural motifs. This unique structure may confer distinct properties, such as enhanced reactivity or specific biological activity, making it a valuable compound for further study.
Propriétés
Formule moléculaire |
C29H26N2O9S |
|---|---|
Poids moléculaire |
578.6g/mol |
Nom IUPAC |
ethyl (2E)-5-(4-acetyloxyphenyl)-2-[(2,4-diacetyloxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C29H26N2O9S/c1-6-37-28(36)25-15(2)30-29-31(26(25)19-7-10-21(11-8-19)38-16(3)32)27(35)24(41-29)13-20-9-12-22(39-17(4)33)14-23(20)40-18(5)34/h7-14,26H,6H2,1-5H3/b24-13+ |
Clé InChI |
NZNPVZQLGSKPST-ZMOGYAJESA-N |
SMILES isomérique |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)/C(=C\C4=C(C=C(C=C4)OC(=O)C)OC(=O)C)/S2)C |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)C(=CC4=C(C=C(C=C4)OC(=O)C)OC(=O)C)S2)C |
SMILES canonique |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)C(=CC4=C(C=C(C=C4)OC(=O)C)OC(=O)C)S2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


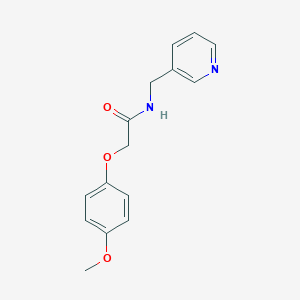
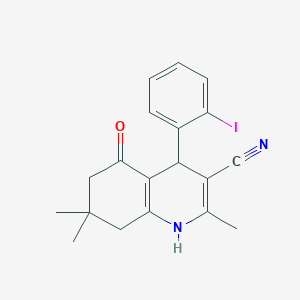

![N-(4-benzhydryl-1-piperazinyl)-N-[1-(4-chlorophenyl)ethylidene]amine](/img/structure/B405352.png)

![3-{4-[(2-chlorobenzyl)oxy]benzylidene}-5-(3,4-dimethylphenyl)-2(3H)-furanone](/img/structure/B405355.png)
![2-(Ethylsulfanyl)ethyl 4-[2-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B405359.png)

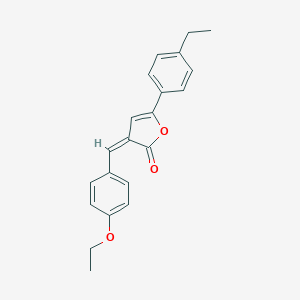
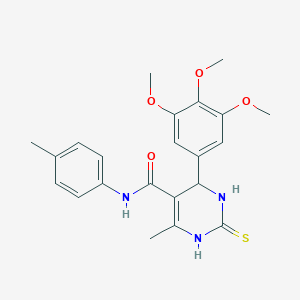
![1-(4-chlorophenyl)-5-(3-nitrophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B405364.png)
